molecular formula C19H21NO2 B028204 3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine CAS No. 104422-04-0

3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

Cat. No. B028204
M. Wt: 295.4 g/mol
InChI Key: QBUVZVXIRYFENV-UHFFFAOYSA-N
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Description

3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine is a substituted 1-phenyl-3-benzazepine, a class of compounds known for their potent and selective affinity for the D1 dopamine receptor. These compounds, including the derivative SKF 38393 and its analogs, are recognized for their selective D1 receptor agonist properties (Baindur et al., 1992).

Synthesis Analysis

The synthesis of 3-allyl derivatives of SKF 38393 and its analogues, including those with 7-halo-8-hydroxy substitution, has been achieved, providing a range of compounds with varied D1 receptor affinity and selectivity. This synthesis process has been instrumental in extending the study of these compounds to antagonist series and in developing structure-affinity relationships (Baindur et al., 1992).

Molecular Structure Analysis

The molecular structure of these compounds is crucial in determining their receptor affinity. For instance, the D1 receptor affinity for 3-substitution is found in the order of methyl > allyl > H, and for 7-substitution, the affinity order is Cl = Br > H. This structure-affinity relationship underscores the importance of specific molecular configurations in drug design and pharmacological targeting (Baindur et al., 1992).

Chemical Reactions and Properties

The chemical reactions of these compounds involve modifications at various positions, like the 3-allyl group and halogens at the 7-position, which significantly impact their pharmacological properties. These modifications have led to the development of high-affinity selective D1 antagonists with the potential for enhanced central nervous system (CNS) potency due to increased lipophilicity, which facilitates blood-brain barrier crossing (Baindur et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility and lipophilicity, are crucial for the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion. The increased lipophilicity of the 3-allyl compounds, for example, is a significant factor in their potential CNS activity, as it might enable better penetration through the blood-brain barrier (Baindur et al., 1992).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules and stability, are essential for understanding the compound's behavior in biological systems. The structure-activity relationships derived from modifications at various positions in the compound provide insights into its reactivity and interaction with biological targets, particularly the D1 dopamine receptor (Baindur et al., 1992).

Scientific Research Applications

  • Dopamine Receptor Agonist : This compound is a potent agonist of central and peripheral dopamine receptors, indicating its potential in neurological research and treatment (Pfeiffer et al., 1982).

  • D1 Dopamine Receptor Antagonists : It is identified as a high-affinity selective D1 antagonist, which could be significant in developing treatments for various neurological disorders (Baindur et al., 1992).

  • Starting Material in Synthesis : The compound serves as a starting material for synthesizing various bridged 3-benzazepine derivatives, including dopamine analogues, which are important in chemical research (Gentles et al., 1991).

  • Partial Agonist Activation of D1 Dopamine Receptors : It exhibits high-affinity binding to and partial agonist activation of D1 dopamine receptors, making it useful in pharmacological studies (Neumeyer et al., 1992).

  • In Vivo Studies : One of its derivatives, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is considered suitable for further in vivo studies and resolution into active and inactive enantiomers (Neumeyer et al., 1991).

  • Activation of Adenylate Cyclase : Novel dopamine D1 receptor agonists like this compound can activate adenylate cyclase and internalize receptors in a human embryonic kidney (Ryman-Rasmussen et al., 2005).

  • Chemical Research Applications : Synthesized phenolic derivatives of this compound are used in chemical research (Kihara et al., 2005).

  • Scientific Research Applications : Tritium-labeled 2,3,4,5-tetrahydro-1H-3-benzazepines, a category this compound falls into, have applications in scientific research, particularly in studies involving labeling and tracking (Landvatter et al., 1987).

properties

IUPAC Name

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUVZVXIRYFENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043817
Record name SKF 77434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

CAS RN

104422-04-0
Record name SKF 77434
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104422-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 77434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104422040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 77434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-77434
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA99M7XZR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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